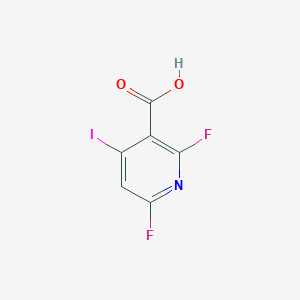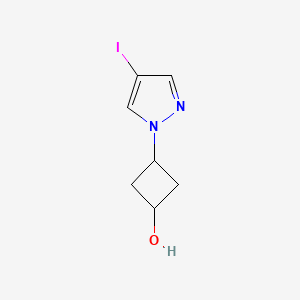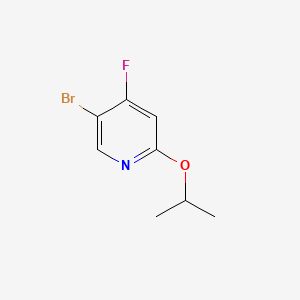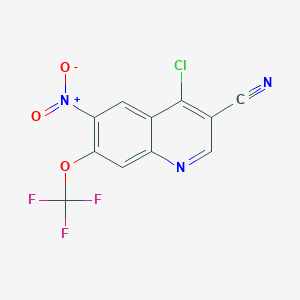
3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)- is a chemical compound with the molecular formula C11H4ClF3N2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
The synthesis of 3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)- typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-3-quinolinecarbonitrile followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The exact molecular pathways and targets are subjects of ongoing research .
類似化合物との比較
Similar compounds to 3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)- include:
4-Chloro-6-nitroquinoline-3-carbonitrile: Lacks the trifluoromethoxy group, which affects its chemical properties and applications.
4,8-Dichloro-6-nitro-3-quinolinecarbonitrile:
3-Quinolinecarbonitrile, 7-fluoro-4-hydroxy-6-nitro-: The presence of a hydroxy group introduces different chemical behavior and biological activity .
These comparisons highlight the unique features of 3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)-, particularly the trifluoromethoxy group, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H3ClF3N3O3 |
|---|---|
分子量 |
317.61 g/mol |
IUPAC名 |
4-chloro-6-nitro-7-(trifluoromethoxy)quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H3ClF3N3O3/c12-10-5(3-16)4-17-7-2-9(21-11(13,14)15)8(18(19)20)1-6(7)10/h1-2,4H |
InChIキー |
UMBIGTZQCNBJOW-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])OC(F)(F)F)N=CC(=C2Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


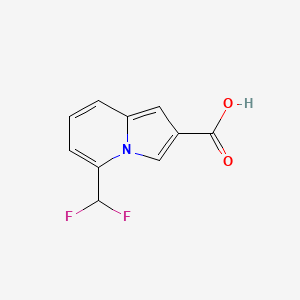

![Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate](/img/structure/B13928667.png)
![benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate](/img/structure/B13928681.png)
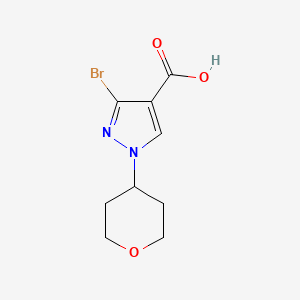
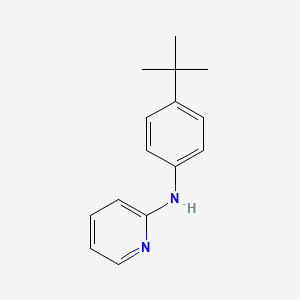
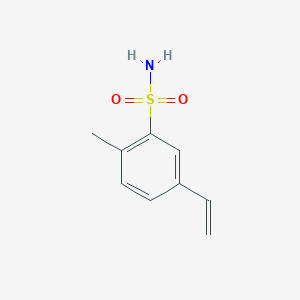
![2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid](/img/structure/B13928704.png)
![N-[4-(aminosulfonyl)-2-methylphenyl]-2-bromoacetamide](/img/structure/B13928710.png)
